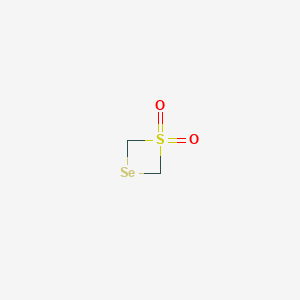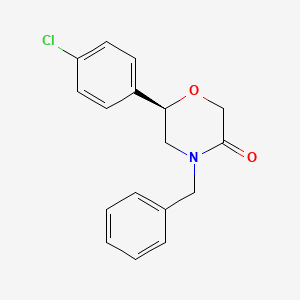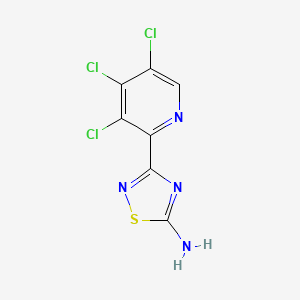![molecular formula C27H44N2O5 B12633098 N-[4-(Dodecyloxy)benzoyl]-L-alanyl-L-valine CAS No. 920336-96-5](/img/structure/B12633098.png)
N-[4-(Dodecyloxy)benzoyl]-L-alanyl-L-valine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(Dodecyloxy)benzoyl]-L-alanyl-L-valine is a synthetic compound characterized by its unique molecular structure, which includes a dodecyloxybenzoyl group attached to an L-alanyl-L-valine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Dodecyloxy)benzoyl]-L-alanyl-L-valine typically involves the reaction of 4-(dodecyloxy)benzoic acid with L-alanyl-L-valine. The reaction is carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(Dodecyloxy)benzoyl]-L-alanyl-L-valine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzoyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the dodecyloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-[4-(Dodecyloxy)benzoyl]-L-alanyl-L-valine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of novel materials and coatings
Wirkmechanismus
The mechanism of action of N-[4-(Dodecyloxy)benzoyl]-L-alanyl-L-valine involves its interaction with specific molecular targets. The dodecyloxybenzoyl group can interact with hydrophobic regions of proteins, potentially altering their function. The compound may also modulate signaling pathways by binding to receptors or enzymes, thereby influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[4-(Dodecyloxy)benzoyl]-L-valyl-L-valine: Similar structure but with valine instead of alanine.
N-[4-(Dodecyloxy)benzoyl]glycine: Contains glycine instead of the dipeptide backbone
Uniqueness
N-[4-(Dodecyloxy)benzoyl]-L-alanyl-L-valine is unique due to its specific combination of the dodecyloxybenzoyl group with the L-alanyl-L-valine backbone. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
920336-96-5 |
|---|---|
Molekularformel |
C27H44N2O5 |
Molekulargewicht |
476.6 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[(4-dodecoxybenzoyl)amino]propanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C27H44N2O5/c1-5-6-7-8-9-10-11-12-13-14-19-34-23-17-15-22(16-18-23)26(31)28-21(4)25(30)29-24(20(2)3)27(32)33/h15-18,20-21,24H,5-14,19H2,1-4H3,(H,28,31)(H,29,30)(H,32,33)/t21-,24-/m0/s1 |
InChI-Schlüssel |
AAJCTYZBSJWDPQ-URXFXBBRSA-N |
Isomerische SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-bromo-4-ethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12633017.png)




![(3S,3'aR,8'aS,8'bS)-5-chloro-2'-[2-chloro-5-(trifluoromethyl)phenyl]-7-methylspiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12633045.png)

![2,8-Diazaspiro[4.5]decane-2-carboxylic acid, 8-cyclobutyl-, 1,1-dimethylethyl ester](/img/structure/B12633060.png)


![N'-[3-hydroxy-2-(6-methoxypyridin-3-yl)-4-oxochromen-6-yl]ethanimidamide](/img/structure/B12633072.png)
![N-{[2-Chloro-5-(2-methoxyethyl)phenyl]methyl}cyclobutanamine](/img/structure/B12633092.png)
![2-[2-(2,6-dichlorophenyl)-1,3-thiazol-5-yl]-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide](/img/structure/B12633099.png)

